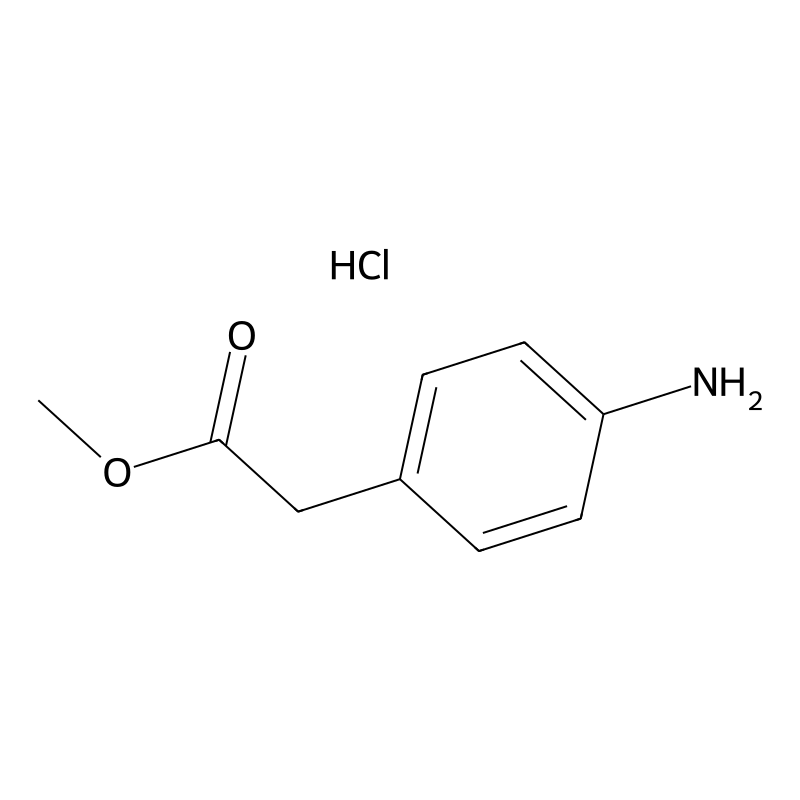Methyl 2-(4-aminophenyl)acetate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-(4-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of approximately 201.65 g/mol. This compound features a methyl ester functional group and an amino group attached to a phenyl ring, making it a derivative of both acetic acid and aniline. The hydrochloride form indicates that it is a salt, enhancing its solubility in water, which is beneficial for various applications in research and industry .
Currently, there is no scientific literature available on the mechanism of action of MAPHCl.
- Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield 4-aminophenylacetic acid and methanol.
- Amine Reactions: The amino group can undergo various reactions such as acylation, alkylation, or diazotization, which are common transformations for amines.
- Reduction Reactions: The nitro or other substituents on the phenyl ring can be reduced to amines or other functional groups depending on the reaction conditions employed.
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
Methyl 2-(4-aminophenyl)acetate hydrochloride exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the amino group suggests possible interactions with biological targets such as enzymes or receptors involved in pain and inflammation pathways. Additionally, compounds with similar structures have shown antimicrobial properties, indicating that this compound may also possess such activity .
The synthesis of methyl 2-(4-aminophenyl)acetate hydrochloride can be achieved through several methods:
- Esterification Reaction: This involves the reaction of 4-aminophenol with acetic anhydride or acetic acid in the presence of a catalyst (like sulfuric acid) to form methyl 2-(4-aminophenyl)acetate, which can then be converted to its hydrochloride form by treatment with hydrochloric acid.
- Nucleophilic Substitution: Starting from methyl 2-bromoacetate, nucleophilic substitution with 4-aminophenol can yield the desired product.
- Direct Amine Acylation: Directly acylating an amine with an acetic acid derivative can also yield methyl 2-(4-aminophenyl)acetate, followed by conversion to the hydrochloride salt.
These methods highlight the compound's accessibility for laboratory synthesis and research purposes.
Methyl 2-(4-aminophenyl)acetate hydrochloride finds applications in various fields:
- Pharmaceutical Industry: It is used as an intermediate in the synthesis of pharmaceuticals due to its potential therapeutic properties.
- Research: This compound serves as a model compound for studying amine reactivity and ester chemistry.
- Chemical Synthesis: It is utilized in organic synthesis for creating more complex molecules through various chemical transformations.
Several compounds share structural similarities with methyl 2-(4-aminophenyl)acetate hydrochloride. Here are some comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-aminophenyl)acetate | Similar structure but with a different amino position | Potentially different biological activity |
| Methyl 4-aminobenzoate | Contains a benzoate structure | More stable due to resonance effects |
| Methyl 2-(4-methoxyphenyl)acetate | Contains a methoxy group | Alters electronic properties affecting reactivity |
These compounds illustrate variations in biological activity and reactivity based on structural differences, highlighting the uniqueness of methyl 2-(4-aminophenyl)acetate hydrochloride in terms of its specific functional groups and potential applications .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








